1-(3-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine

Catalog No.
S2950491
CAS No.
1797320-51-4
M.F
C23H23N3O2
M. Wt
373.456
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]p...

CAS Number

1797320-51-4

Product Name

1-(3-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine

IUPAC Name

[4-(3-methylphenyl)piperazin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone

Molecular Formula

C23H23N3O2

Molecular Weight

373.456

InChI

InChI=1S/C23H23N3O2/c1-18-6-4-8-20(16-18)25-12-14-26(15-13-25)23(27)19-7-5-9-21(17-19)28-22-10-2-3-11-24-22/h2-11,16-17H,12-15H2,1H3

InChI Key

WMDSQTDSVDUPAN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4

solubility

not available

Antiviral Activity

Specific Scientific Field: Virology and antiviral drug development.

Summary: Researchers have investigated the antiviral potential of derivatives containing the indole scaffold. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A. Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .

Experimental Procedures: The synthesis of these compounds involves chemical reactions, such as esterification and thiosemicarbazide formation. Detailed synthetic methods and characterization techniques are essential for assessing their antiviral properties.

Results: Quantitative data, including IC50 values, demonstrate the inhibitory potency of these compounds against specific viruses.

Anti-HIV Activity

Specific Scientific Field: HIV research and drug discovery.

Summary: Novel indolyl and oxochromenyl xanthenone derivatives have been studied for their anti-HIV-1 activity. Molecular docking studies provide insights into their potential interactions with viral proteins .

Experimental Procedures: Molecular docking simulations were performed to predict binding affinities and interactions between the compounds and HIV-1 protease or reverse transcriptase.

Results: The compounds exhibit promising anti-HIV-1 activity, making them potential candidates for further investigation.

Antifungal Activity

Specific Scientific Field: Mycology and antifungal drug development.

Summary: Researchers have explored the fungicidal properties of pyrimidinamine derivatives containing pyridine and indole moieties. These compounds may offer alternatives to existing antifungal agents .

Experimental Procedures: In vitro assays were conducted to evaluate the antifungal activity against specific fungal strains.

Results: Compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate demonstrated better anti-fibrotic activities than existing drugs .

Antitubercular Activity

Specific Scientific Field: Tuberculosis research and drug discovery.

Summary: (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were investigated for in vitro antitubercular activity. These compounds were tested against Mycobacterium tuberculosis (H37Ra) and Mycobacterium bovis (BCG) .

Experimental Procedures: In vitro assays using bacterial cultures were performed to assess the compounds’ efficacy against tuberculosis.

Results: The compounds exhibited activity against the bacteria, suggesting their potential as antitubercular agents.

1-(3-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is a synthetic compound that belongs to the class of piperazine derivatives. This compound features a piperazine ring substituted with a benzoyl group and a pyridine moiety, contributing to its potential biological activity. The presence of the 3-methylphenyl group enhances its lipophilicity, which may influence its pharmacokinetic properties.

Typical for piperazine derivatives, including:

  • N-alkylation: The nitrogen atoms in the piperazine ring can be alkylated to modify solubility and biological activity.
  • Acylation: The benzoyl group can participate in acylation reactions, allowing for the introduction of different substituents that may enhance its pharmacological profile.
  • Hydrolysis: The ester bonds, if present, can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and alcohols.

Research indicates that compounds similar to 1-(3-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine exhibit various biological activities, including:

  • Antidepressant effects: Piperazine derivatives have been studied for their potential in treating mood disorders due to their action on serotonin receptors.
  • Antimicrobial properties: Some studies suggest that related compounds may possess antibacterial and antifungal activities.
  • Anticancer activity: Certain derivatives have shown promise in inhibiting tumor growth in preclinical studies.

The synthesis of 1-(3-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine typically involves:

  • Formation of the piperazine ring: This can be achieved through the reaction of 1,4-dichlorobutane with an amine.
  • Benzoylation: The piperazine derivative is then reacted with a benzoyl chloride to introduce the benzoyl group.
  • Pyridine substitution: Finally, the pyridine moiety is introduced via nucleophilic substitution or coupling reactions.

These steps can be optimized using various reagents and conditions to improve yield and purity.

Studies on interaction profiles indicate that 1-(3-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine may interact with various biological targets, including:

  • Serotonin receptors: Potential modulation of serotonin pathways suggests implications in mood regulation.
  • Enzymatic interactions: Investigating its effect on metabolic enzymes could provide insights into its pharmacokinetics and toxicity.

Several compounds share structural features with 1-(3-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine. Here are some notable examples:

Compound NameStructureUnique Features
1-(4-fluorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazineSimilar piperazine structureFluorine substitution may enhance potency
1-(2-chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazineChlorine substitutionPotentially different receptor binding profile
1-(naphthalen-2-yl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazineNaphthalene groupIncreased hydrophobicity could affect bioavailability

These compounds highlight the unique attributes of 1-(3-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine, particularly in terms of substituent effects on biological activity and pharmacokinetics.

The synthesis of 1-(3-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine typically follows convergent pathways that assemble the pyridinyloxybenzoyl and methylphenyl-piperazine moieties separately before coupling. A representative route begins with the preparation of 3-(pyridin-2-yloxy)benzoic acid through nucleophilic aromatic substitution (SNAr) between 2-hydroxypyridine and 3-fluorobenzoic acid derivatives under basic conditions. Concurrently, the 1-(3-methylphenyl)piperazine intermediate is synthesized via Buchwald–Hartwig coupling of 3-methylbromobenzene with piperazine, employing palladium catalysts such as Pd(OAc)~2~ and ligands like Xantphos.

The final acylation step involves reacting 3-(pyridin-2-yloxy)benzoic acid with 1-(3-methylphenyl)piperazine using coupling agents such as HATU or EDCI in dichloromethane (DCM) at 0–25°C. Alternative routes utilize reductive amination strategies, where a ketone intermediate derived from the benzoic acid moiety is treated with the piperazine derivative in the presence of sodium triacetoxyborohydride (NaBH(OAc)~3~).

Key challenges include minimizing side reactions during acylation, such as over-substitution or racemization. Studies recommend using N-methylmorpholine as a base to stabilize reactive intermediates and employing low temperatures (<10°C) during acid chloride formation.

XLogP3

4.1

Dates

Last modified: 08-17-2023

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